molecular formula C13H8F3NO2 B14080037 3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde

3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde

Cat. No.: B14080037
M. Wt: 267.20 g/mol
InChI Key: PZLIMYGJXXJMCL-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with isonicotinic acid hydrazide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(4-(Trifluoromethoxy)phenyl)isonicotinic acid.

    Reduction: 3-(4-(Trifluoromethoxy)phenyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • 3-(Trifluoromethoxy)phenylacetic acid
  • 4-(Trifluoromethoxy)phenyl isocyanate

Uniqueness

3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethoxy group and the isonicotinaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H

InChI Key

PZLIMYGJXXJMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C=O)OC(F)(F)F

Origin of Product

United States

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